molecular formula C6H9BrN2O B12878666 3-bromo-5-ethoxy-4-methyl-1H-pyrazole

3-bromo-5-ethoxy-4-methyl-1H-pyrazole

Cat. No.: B12878666
M. Wt: 205.05 g/mol
InChI Key: GIRZYDLTBIJHIL-UHFFFAOYSA-N
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Description

3-Bromo-5-ethoxy-4-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-ethoxy-4-methyl-1H-pyrazole typically involves the reaction of 3-bromo-4-methyl-1H-pyrazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethoxy-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

3-Bromo-5-ethoxy-4-methyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-5-ethoxy-4-methyl-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methyl-1H-pyrazole
  • 3-Bromo-1-methyl-1H-pyrazole
  • 3-Bromo-4-methyl-1H-pyrazole-5-carboxylate

Properties

Molecular Formula

C6H9BrN2O

Molecular Weight

205.05 g/mol

IUPAC Name

5-bromo-3-ethoxy-4-methyl-1H-pyrazole

InChI

InChI=1S/C6H9BrN2O/c1-3-10-6-4(2)5(7)8-9-6/h3H2,1-2H3,(H,8,9)

InChI Key

GIRZYDLTBIJHIL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NNC(=C1C)Br

Origin of Product

United States

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